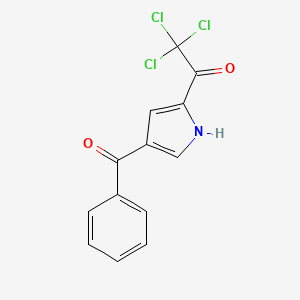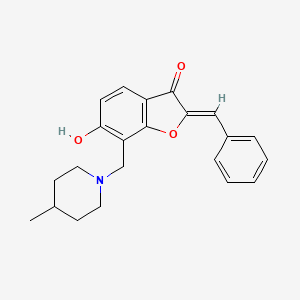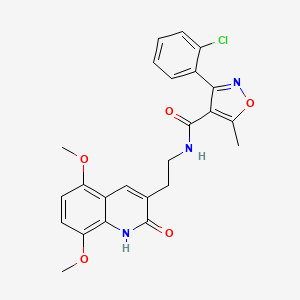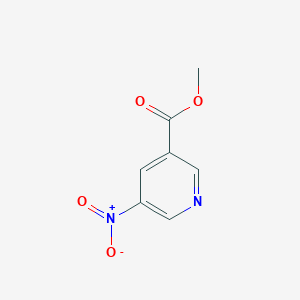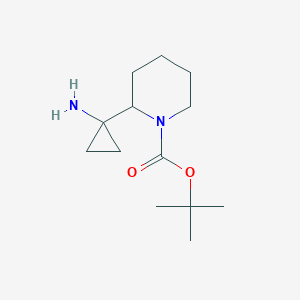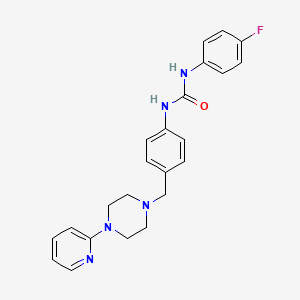
1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the fluorophenyl and pyridinyl groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The urea group could participate in reactions involving the nitrogen atoms or the carbonyl group. The aromatic rings could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the urea group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, closely related to the chemical structure , have significant roles in medicinal chemistry. A novel compound synthesis process has been developed, providing a method for creating similar compounds with potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Crystal Structure Studies : Studies on the crystal structure of compounds structurally related to adoprazine, which includes 1-(4-Fluorophenyl) derivatives, have indicated extensive hydrogen bonding and formation of one-dimensional networks, important for understanding their potential interactions in biological systems (Ullah & Altaf, 2014).
Biological and Pharmacological Applications
Anti-TMV and Antimicrobial Activities : Urea and Thiourea derivatives of Piperazine, containing elements similar to the compound , have shown promising antiviral and antimicrobial activities. This highlights potential applications in developing treatments against specific viral and microbial pathogens (Reddy et al., 2013).
Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, which include phenylpiperazinyl groups, have shown significant cytotoxicity in vitro and potent antitumor activity against several tumor cells. This suggests potential use in cancer treatment (Naito et al., 2005).
Drug Development and Synthesis
Rho Kinase Inhibitor Synthesis : A synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a structural resemblance with the compound , has been developed for the treatment of central nervous system disorders. This process could be adapted for synthesizing similar compounds (Wei et al., 2016).
18F-Labeling for Imaging Agents : The synthesis of potent nonpeptide CCR1 antagonists, which include fluorobenzyl-piperazin-1-yl derivatives, demonstrates the application of 1-(4-Fluorophenyl) derivatives in developing imaging agents for medical diagnostics (Mäding et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBGKKQJJZYLSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

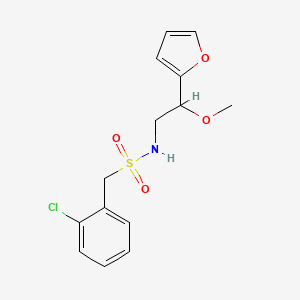
![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)
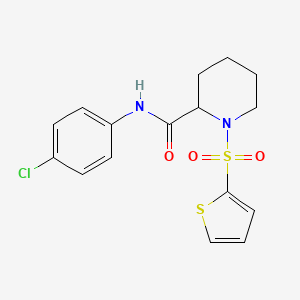
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
